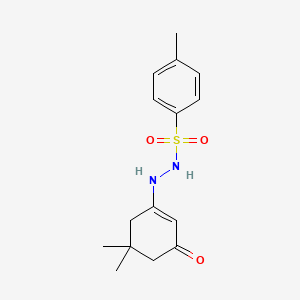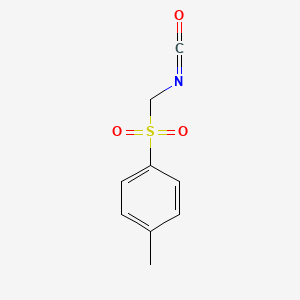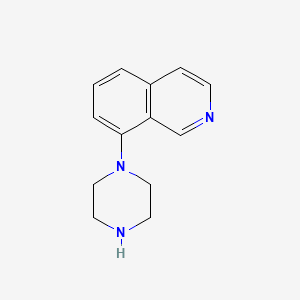
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine
Descripción general
Descripción
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine is an organosilicon compound with the molecular formula C₆H₁₆N₂Si It is a cyclic compound containing silicon and nitrogen atoms, and it is known for its unique structural properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine can be synthesized through several methods. One common synthetic route involves the reaction of a secondary amine with a silicon-containing reagent under controlled conditions. For example, the reaction of dimethylamine with a silicon halide, such as silicon tetrachloride, in the presence of a base like triethylamine, can yield this compound. The reaction typically occurs at elevated temperatures and requires careful control of reaction parameters to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for the availability of raw materials and the scalability of the reaction. Industrial production methods may also incorporate purification steps to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of nitrogen-containing derivatives.
Aplicaciones Científicas De Investigación
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,2,3-Tetramethyl-1,3,2-diazasilolidine involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is influenced by its cyclic structure and the presence of electron-donating methyl groups, which can stabilize reaction intermediates and facilitate various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetramethyldisilazane
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- Tetramethyl acetyloctahydronaphthalenes
Uniqueness
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine is unique due to its specific cyclic structure and the presence of both silicon and nitrogen atoms This combination imparts distinct reactivity and stability compared to other similar compounds
Propiedades
IUPAC Name |
1,2,2,3-tetramethyl-1,3,2-diazasilolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2Si/c1-7-5-6-8(2)9(7,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPYAKRRDMYXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN([Si]1(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499171 | |
| Record name | 1,2,2,3-Tetramethyl-1,3,2-diazasilolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-08-1 | |
| Record name | 1,2,2,3-Tetramethyl-1,3,2-diazasilolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)
![Ethanol, 2-[(3,5-dinitrophenyl)thio]-](/img/structure/B3045381.png)

